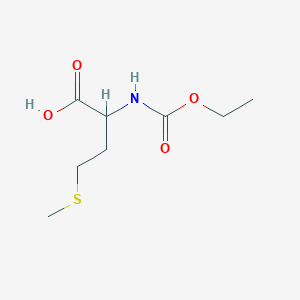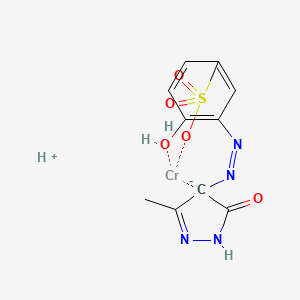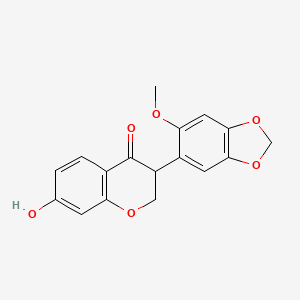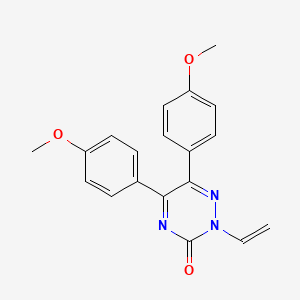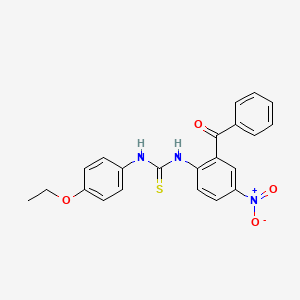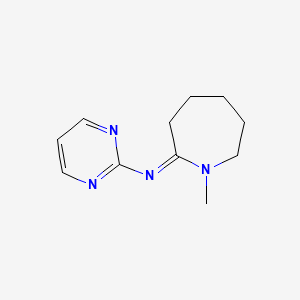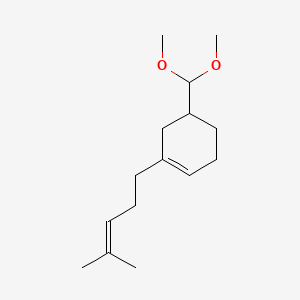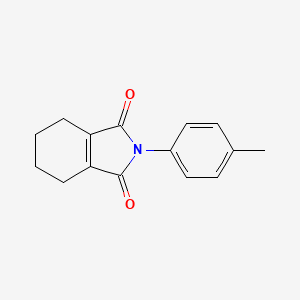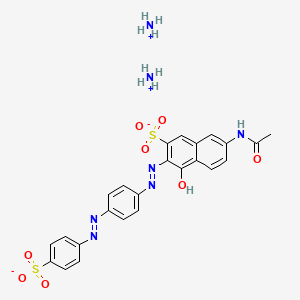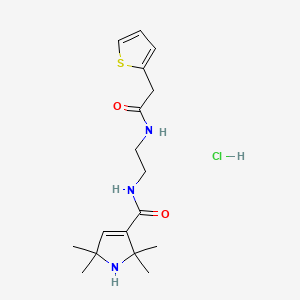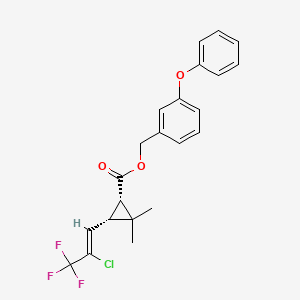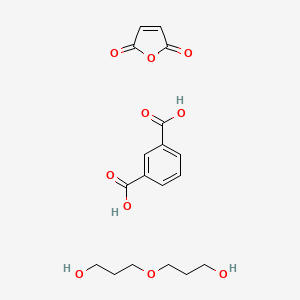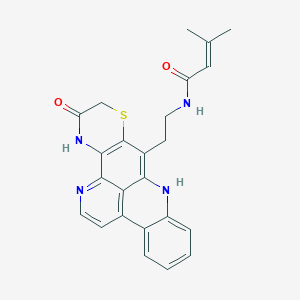
Shermilamine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shermilamine C is a pyridoacridine alkaloid, a class of highly colored, polycyclic aromatic natural products. These compounds are primarily isolated from marine invertebrates, especially marine sponges and tunicates. This compound is known for its unique structure and biological activities, including cytotoxicity and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridoacridine alkaloids, including Shermilamine C, typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, enaminonitrile pyridine derivatives can be used as precursors, and various organic reagents such as chloroacetyl chloride, acetic anhydride, and chloroacetic acid are employed in the synthesis .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Shermilamine C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Shermilamine C has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyridoacridine alkaloids.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Mechanism of Action
Shermilamine C exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. These actions disrupt DNA replication and transcription, leading to cell death. The compound’s core structure and substituents significantly influence its electronic distribution and biological activity .
Comparison with Similar Compounds
Similar Compounds
Shermilamine C is part of the pyridoacridine alkaloid family, which includes other compounds such as:
- Shermilamine B
- Kuanoniamine D
- Deacetylshermilamine B
- Deacetylkuanoniamine D
Uniqueness
This compound is unique among pyridoacridine alkaloids due to its specific substituents and lower cytotoxicity compared to other members of its family. This lower cytotoxicity makes it a valuable compound for studying the structure-activity relationships within this class of alkaloids .
Properties
CAS No. |
158758-41-9 |
|---|---|
Molecular Formula |
C24H22N4O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-methyl-N-[2-(16-oxo-18-thia-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9(21),10,12,14(19)-octaen-20-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C24H22N4O2S/c1-13(2)11-18(29)25-9-8-16-21-20-15(14-5-3-4-6-17(14)27-21)7-10-26-22(20)23-24(16)31-12-19(30)28-23/h3-7,10-11,27H,8-9,12H2,1-2H3,(H,25,29)(H,28,30) |
InChI Key |
HYPFBWXPSYPBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SCC(=O)N4)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


